molecular formula C24H30K2O11S B12364951 Estradiol 3-sulfate 17-glucuronide (potassium)

Estradiol 3-sulfate 17-glucuronide (potassium)

Cat. No.: B12364951
M. Wt: 604.8 g/mol
InChI Key: NUSNDWFRAHTWCY-LXMSUNLNSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol 3-sulfate 17-glucuronide (potassium) is a metabolite of estradiol, a primary female sex hormone. This compound is formed through the conjugation of estradiol with sulfate and glucuronic acid, which enhances its solubility and facilitates its excretion from the body. The potassium salt form of this compound is often used in scientific research due to its stability and solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of estradiol 3-sulfate 17-glucuronide (potassium) involves multiple steps:

Industrial Production Methods

Industrial production of estradiol 3-sulfate 17-glucuronide (potassium) typically follows the same synthetic route but on a larger scale. The process involves the use of bioreactors for the enzymatic glucuronidation step and large-scale chemical reactors for the sulfation and salt formation steps. The product is then purified using techniques such as crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Estradiol 3-sulfate 17-glucuronide (potassium) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Estradiol 3-sulfate 17-glucuronide (potassium) has several scientific research applications:

Mechanism of Action

Estradiol 3-sulfate 17-glucuronide (potassium) exerts its effects primarily through its interaction with multidrug resistance proteins. It inhibits the transport of other compounds mediated by these proteins, which can affect the excretion and bioavailability of various drugs. The conjugation with sulfate and glucuronic acid reduces the hormonal activity of estradiol, facilitating its excretion from the body .

Comparison with Similar Compounds

Estradiol 3-sulfate 17-glucuronide (potassium) can be compared with other estrogen conjugates such as:

The uniqueness of estradiol 3-sulfate 17-glucuronide (potassium) lies in its dual conjugation with both sulfate and glucuronic acid, which significantly enhances its solubility and excretion compared to other estrogen conjugates .

Properties

Molecular Formula

C24H30K2O11S

Molecular Weight

604.8 g/mol

IUPAC Name

dipotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;;/m1../s1

InChI Key

NUSNDWFRAHTWCY-LXMSUNLNSA-L

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.